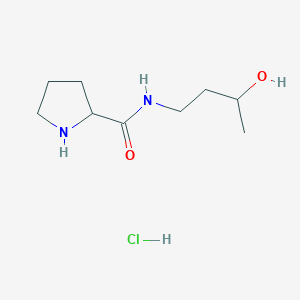
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular formula of C7H14ClNO2 and a molecular weight of 189.6 g/mol. N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl is a derivative of the amino acid lysine and is commonly used as a substrate in biochemical studies and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Microbial Production of Poly-D-3-Hydroxybutyrate
Ishizaki, Tanaka, and Taga (2001) explored the microbial production of poly-D-3-hydroxybutyric acid (P(3HB)) from gases like H2, O2, and CO2 using the autotrophic culture of Ralstonia eutropha. Their research emphasized the design of practical fermentation processes and highlighted the potential of using P(3HB) in mass production from CO2, which could have significant implications in biotechnology and environmental sustainability Ishizaki, Tanaka, & Taga, 2001.
Material Science and Biopolymers
Chemosynthesis of Bioresorbable Poly(γ-butyrolactone)
Moore, Adhikari, and Gunatillake (2005) discussed the recent advancements in synthesizing poly(γ-butyrolactone), focusing on its properties ideal for tissue-engineering applications. They elaborated on its biodegradability and potential as a biomaterial, opening pathways for its use in medical applications Moore, Adhikari, & Gunatillake, 2005.
Biotechnological Routes from Biomass
Lactic Acid Production from Biomass
Gao, Ma, and Xu (2011) reviewed the current status of producing valuable chemicals from lactic acid via biotechnological routes. They highlighted the significance of lactic acid, derived from the fermentation of sugars in biomass, as a feedstock for green chemistry, demonstrating its versatility and potential in various biotechnological applications Gao, Ma, & Xu, 2011.
Drug Discovery and Chemistry
Pyrrolidine in Drug Discovery
Li Petri, Raimondi, Spanò, Holl, Barraja, and Montalbano (2021) emphasized the significance of the five-membered pyrrolidine ring in medicinal chemistry for treating human diseases. They discussed its role in exploring the pharmacophore space, contributing to the stereochemistry of molecules, and its increased three-dimensional coverage. This review provides insights into the design of new pyrrolidine compounds with different biological profiles, showcasing its importance in drug discovery Li Petri et al., 2021.
Biopolymers in Biomedical Applications
Poly β Hydroxybutyrate in Biomedicine and Pharma
Jirage (2014) focused on the optimistic role of Poly-β-hydroxybutyrate (PHB) in pharmaceutical formulations, highlighting its biodegradability and considerable importance in controlling drug release profiles. The review delved into PHB's production, its widespread use in biomedical applications due to biocompatibility, and its potential in developing controlled drug delivery systems Jirage, 2014.
Eigenschaften
IUPAC Name |
N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKCYUJUIXBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride | |
CAS RN |
1236254-69-5 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







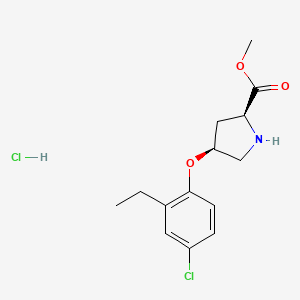
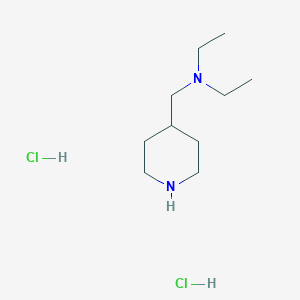

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
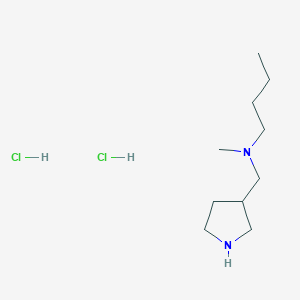
![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
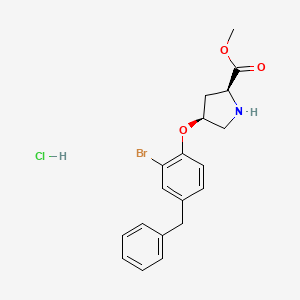

![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)